

# Application Note: Formulation and Evaluation of Disodium Azelate for Topical Delivery

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## Compound of Interest

Compound Name: Disodium azelate

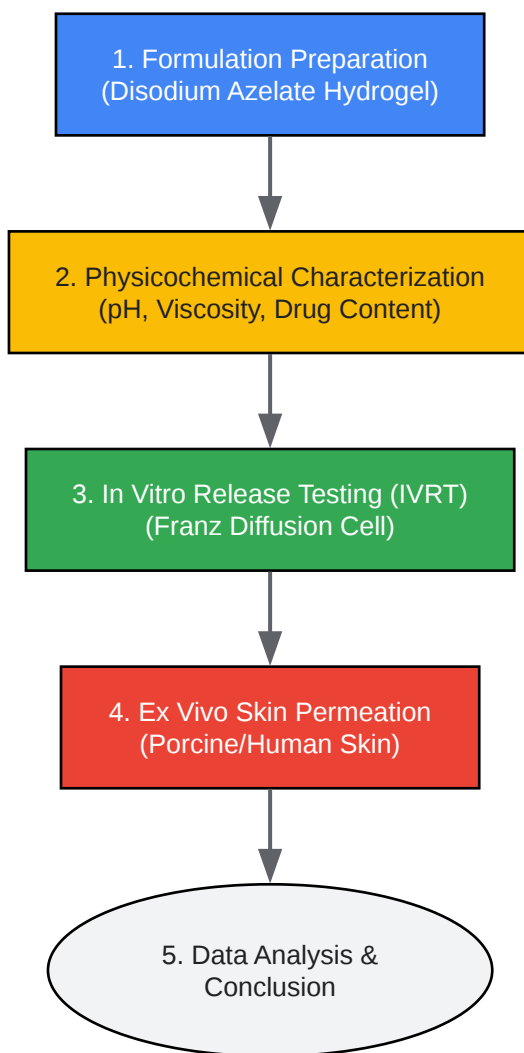
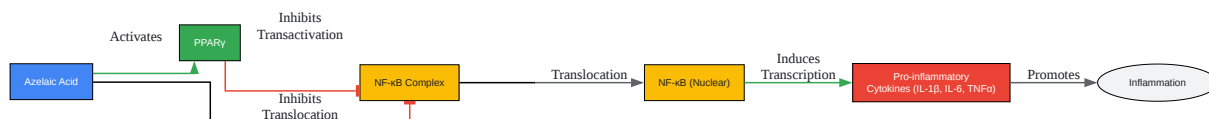
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Azelaic acid (AZA) is a naturally occurring dicarboxylic acid used in dermatology for its diverse physiological activities, including antibacterial, anti-inflammatory, anti-keratinizing, and antimelanogenic effects.[1][2] It is approved for the treatment of papulopustular rosacea and is also effective for acne vulgaris and melasma.[1][2] However, AZA's poor water solubility and limited skin permeability can constrain its optimal topical delivery.[3][4] To overcome these limitations, formulations often utilize the salt form, **disodium azelate**, which exhibits improved aqueous solubility. This application note details the formulation of **disodium azelate** into a topical hydrogel, outlines key characterization protocols, and describes methods for evaluating its in vitro release and ex vivo skin permeation.

Mechanism of Action: Azelaic acid's therapeutic effects stem from its ability to modulate multiple cellular pathways. Its anti-inflammatory action is particularly significant. AZA can activate the peroxisome proliferator-activated receptor-gamma (PPAR $\gamma$ ), which in turn interferes with the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[5][6] This inhibits the translocation of NF- $\kappa$ B to the nucleus, reducing the production of pro-inflammatory cytokines such as IL-1 $\beta$ , IL-6, and TNF $\alpha$ . [5][6] Additionally, AZA exhibits antibacterial effects against skin microbes like *Propionibacterium acnes* and *Staphylococcus epidermidis* by inhibiting microbial protein synthesis.[7][8][9] It also normalizes keratinization, helping to prevent the formation of comedones in acne.[5][10]



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